molecular formula C6H5Cl2NO2S B1296846 3,4-Dichlorobenzenesulfonamide CAS No. 23815-28-3

3,4-Dichlorobenzenesulfonamide

Cat. No.: B1296846
CAS No.: 23815-28-3
M. Wt: 226.08 g/mol
InChI Key: ILLSOONBCBUBOD-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzenesulfonamide is an organic compound with the molecular formula C6H5Cl2NO2S. It is a derivative of benzenesulfonamide, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

3,4-Dichlorobenzenesulfonamide has several applications in scientific research:

Safety and Hazards

The safety data sheet for 3,4-Dichlorobenzenesulfonamide indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, with the target organ being the respiratory system .

Future Directions

A study has been conducted on new chalcone derivatives containing 2,4-dichlorobenzenesulfonamide moiety, which displayed notable anticancer effects on various human cancer cells . This suggests potential future directions in exploring the anticancer properties of 3,4-Dichlorobenzenesulfonamide and its derivatives .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,4-Dichlorobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as carbonic anhydrase, where it acts as an inhibitor. This interaction is crucial as it affects the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons. The compound’s sulfonamide group is responsible for binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . Additionally, it has been observed to inhibit the proliferation of certain cancer cell lines, such as HeLa and HL-60 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition. This inhibition can result in the disruption of metabolic pathways and cellular processes. For example, the inhibition of carbonic anhydrase by this compound affects the regulation of pH within cells, which can have downstream effects on various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit enzyme activity without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. Studies have also shown that there is a threshold dose beyond which the compound’s adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. It affects the metabolic flux by inhibiting enzymes such as carbonic anhydrase, which plays a role in the regulation of pH and bicarbonate levels within cells. The compound’s interaction with these enzymes can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, affecting its localization and activity. Studies have shown that it can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it has been observed to localize to the mitochondria, where it disrupts mitochondrial membrane potential and induces apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with 3,4-dichloroaniline. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Comparison with Similar Compounds

3,4-Dichlorobenzenesulfonamide can be compared with other similar compounds, such as:

    2,4-Dichlorobenzenesulfonamide: Similar structure but with chlorine atoms at the 2nd and 4th positions. It exhibits different reactivity and biological activity.

    3,5-Dichlorobenzenesulfonamide: Chlorine atoms at the 3rd and 5th positions. It has distinct chemical properties and applications.

    4-Chlorobenzenesulfonamide: Only one chlorine atom at the 4th position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3,4-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLSOONBCBUBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283393
Record name 3,4-dichlorobenzenesulfonamide
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Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23815-28-3
Record name 3,4-Dichlorobenzenesulfonamide
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Record name 23815-28-3
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Record name 3,4-dichlorobenzenesulfonamide
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Record name 3,4-dichlorobenzene-1-sulfonamide
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Record name 3,4-DICHLOROBENZENESULFONAMIDE
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Synthesis routes and methods

Procedure details

To a solution of 3,4-dichlorobenzenesulfonyl chloride (1.84 g, 7.5 mmol) in 35 mL of dry pyridine was added 2.5 g (7 mmol) of 4-(aminomethyl)-1-[[2-(diethylamino)ethyl]amino]-thioxanthen-9-one (prepared by the method described in Example 4) under nitrogen and the reaction mixture was stirred at room temperature for 15 min. and then was allowed to stand for approximately 72 hours. The reaction mixture was poured into 75 mL of water containing 0.75 g of NaOH, and extracted into chloroform. The organic layer was washed with water (2x) and brine, and dried over sodium sulfate. Chloroform was removed in vacuo, the residue was recrystallized from ethanol to afford 1.24 g of N-[[1-[[2-(diethylamino)]ethyl]amino]-9-oxothioxanthen-4-yl]methyl]-3,4-dichlorobenzenesulfonamide, m.p. 95° C. (dec.). The free base was dissolved in methanol and treated with methanesulfonic acid in methanol to afford the methanesulfonate·1/2 hydrate, m.p. 55° C. (dec.).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and structure of 3,4-Dichlorobenzenesulfonamide?

A1: The molecular formula of this compound is C6H5Cl2NO2S []. While the abstract doesn't provide a visual representation of the structure, it does mention that it "resembles those of other aryl­sulfonamides" []. This suggests a benzene ring with chlorine atoms substituted at the 3 and 4 positions, and a sulfonamide group (-SO2NH2) attached to the ring.

Q2: What is the significance of the hydrogen bonding pattern observed in the crystal structure of this compound?

A2: The abstract mentions that the molecules of this compound are arranged in layers within the crystal structure, held together by N—H⋯O hydrogen bonds []. This type of intermolecular interaction can influence the compound's physical properties such as melting point, boiling point, and solubility. Understanding these interactions is crucial for further studies on its applications and potential biological activity.

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